
3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea
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Overview
Description
3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a hydroxy-phenylethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea typically involves the reaction of 3-fluoroaniline with 2-hydroxy-1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-(3-fluorophenyl)-1-(2-oxo-1-phenylethyl)urea.
Reduction: Formation of 3-(3-fluorophenyl)-1-(2-amino-1-phenylethyl)urea.
Substitution: Formation of 3-(3-substituted phenyl)-1-(2-hydroxy-1-phenylethyl)urea.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The hydroxy and fluorophenyl groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-(2-hydroxy-1-phenylethyl)urea
- 3-(3-bromophenyl)-1-(2-hydroxy-1-phenylethyl)urea
- 3-(3-methylphenyl)-1-(2-hydroxy-1-phenylethyl)urea
Uniqueness
Compared to its analogs, 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are desirable.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTBZQDFUMOIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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